molecular formula C12H7N3O2 B595600 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one CAS No. 155513-85-2

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one

Cat. No.: B595600
CAS No.: 155513-85-2
M. Wt: 225.207
InChI Key: HCGHFPKUUKZAPX-UHFFFAOYSA-N
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Description

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones It is characterized by a fused ring system consisting of a pyrazine ring and an oxazine ring, with a phenyl group attached to the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride under alkaline conditions, leading to the formation of the desired oxazinone through intramolecular cyclization . Another approach includes the use of orthoesters and anthranilic acids in ethanol, catalyzed by acetic acid, to yield the oxazinone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The phenyl group and other substituents on the oxazinone ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfur ylides, palladium catalysts, and oxidizing agents such as Oxone . Reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may need more stringent conditions.

Major Products Formed

The major products formed from the reactions of this compound include various substituted oxazinones, dihydroquinolines, and other heterocyclic compounds .

Scientific Research Applications

2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one include:

Uniqueness

This compound is unique due to its fused ring system and the presence of a phenyl group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

2-phenylpyrazino[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGHFPKUUKZAPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704568
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-85-2
Record name 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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